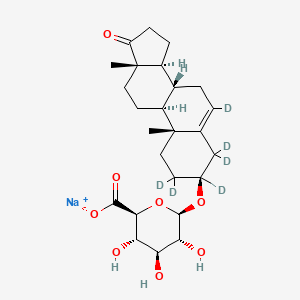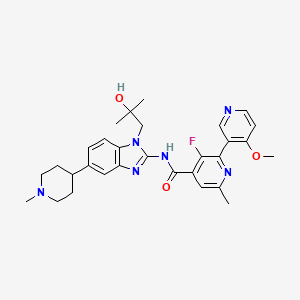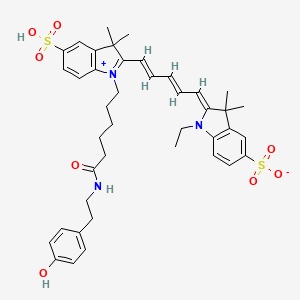
Fosinopril-d5 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosinopril-d5 (sodium) is a deuterated form of fosinopril sodium, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fosinopril-d5 (sodium) involves the incorporation of deuterium atoms into the fosinopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve the esterification of a phosphinic acid derivative with a deuterated alcohol, followed by the formation of the sodium salt .
Industrial Production Methods
Industrial production of fosinopril-d5 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials and solvents is crucial to achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions
Fosinopril-d5 (sodium) undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active form, fosinoprilat.
Oxidation: Potential degradation under oxidative conditions.
Substitution: Possible reactions with nucleophiles
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases in the body.
Oxidation: Can be induced using oxidizing agents like potassium permanganate.
Substitution: May involve nucleophiles such as amines or thiols.
Major Products Formed
Fosinoprilat: The active metabolite formed through hydrolysis.
Oxidized derivatives: Formed under oxidative conditions.
科学的研究の応用
Fosinopril-d5 (sodium) is used extensively in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the metabolism and distribution of fosinopril in the body.
Isotope Labeling: Helps in tracing the drug’s pathway and interactions.
Drug Development: Assists in the development of new ACE inhibitors with improved efficacy and safety profiles
作用機序
Fosinopril-d5 (sodium) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity. This results in decreased levels of angiotensin II and aldosterone, leading to vasodilation and reduced blood pressure .
類似化合物との比較
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: A widely used ACE inhibitor with similar applications.
Ramipril: Known for its cardioprotective effects
Uniqueness
Fosinopril-d5 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other ACE inhibitors, fosinopril is a phosphonate-containing prodrug, which offers distinct pharmacological advantages .
特性
分子式 |
C30H46NNaO7P |
|---|---|
分子量 |
591.7 g/mol |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |
InChIキー |
NIDZYXQFQSHBTG-JAFRFSFDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H].[Na] |
正規SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


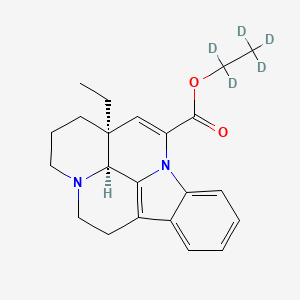
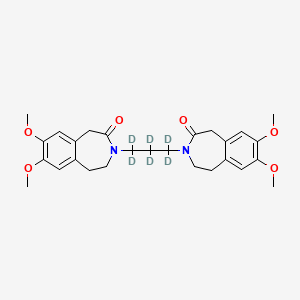

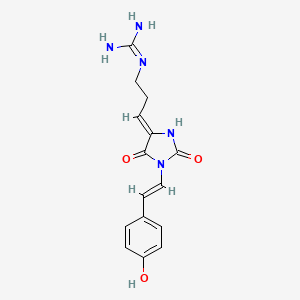

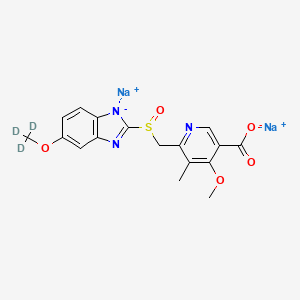
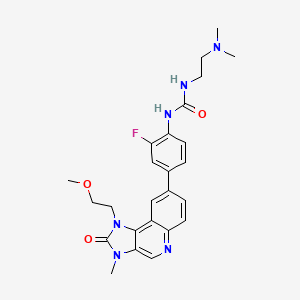

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
